2-溴-6-乙氧基苯甲酸

描述

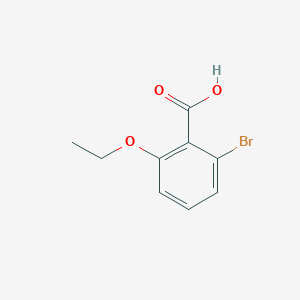

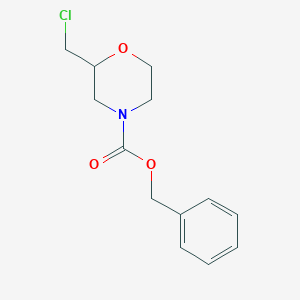

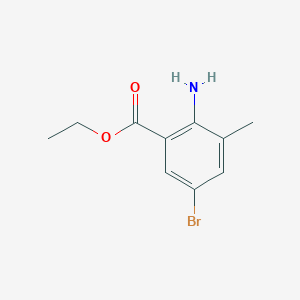

2-Bromo-6-ethoxybenzoic acid is a chemical compound with the molecular formula C9H9BrO3 . It appears as a white crystalline powder and belongs to the class of benzoic acids . Researchers commonly employ this compound in studies related to organic synthesis , medicinal chemistry , and pharmaceuticals due to its unique molecular structure and intriguing biological properties1.

Synthesis Analysis

The synthesis of 2-Bromo-6-ethoxybenzoic acid involves introducing a bromine atom at the 2-position and an ethoxy group at the 6-position of the benzoic acid ring. Various synthetic routes exist, including bromination of the corresponding ethoxybenzoic acid or direct bromination of benzoic acid followed by ethoxylation. Detailed synthetic procedures can be found in relevant literature.

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-ethoxybenzoic acid consists of a benzene ring with a bromine atom at the 2-position and an ethoxy group at the 6-position . The presence of these functional groups significantly influences its chemical behavior and reactivity.

Chemical Reactions Analysis

- Bromination : The bromine atom in 2-Bromo-6-ethoxybenzoic acid can participate in substitution reactions, such as nucleophilic aromatic substitution (SNAr). This property makes it useful for further derivatization.

- Esterification : The ethoxy group allows for esterification reactions, enabling the synthesis of esters from this compound.

- Acid-Base Reactions : As a benzoic acid derivative, it can undergo acid-base reactions, affecting its solubility and stability.

Physical And Chemical Properties Analysis

- Melting Point : The compound typically melts at a specific temperature.

- Solubility : It may dissolve in specific solvents or exhibit limited solubility.

- Stability : Consideration of stability under various conditions is crucial for practical applications.

科学研究应用

有机合成和官能化

已经研究了2-溴-6-乙氧基苯甲酸及相关化合物在有机合成中的应用,包括对吲哚中C-H键的选择性官能化,这是构建复杂有机分子的关键反应。例如,一项研究展示了多样取代的2-芳基苯甲酸作为质子穿梭体在吲哚与溴苯之间的直接芳基化反应中的应用,其中2-溴-6-乙氧基苯甸酸的类似物对这类底物表现出更高的产率和选择性(Jing-Jing Pi et al., 2018)。

制药合成中间体

与2-溴-6-乙氧基苯甲酸结构相关的化合物已被用作制药合成中的关键中间体。一个例子是高效且具有成本效益的合成3-乙氧基-4-乙氧羰基-苯乙酸,这是雷帕格林的制备中的关键中间体,雷帕格林是一种口服降糖药。这种合成展示了卤代苯甸酸在药物开发过程中的潜在用途(M. Salman et al., 2002)。

催化氧化偶联

卤代苯甸酸,包括2-溴-6-乙氧基苯甸酸,可用于催化氧化偶联反应以合成杂环化合物。一项研究报告了通过2-氨基和2-羟基苯甸酸与炔烃的直接氧化偶联高效合成异香豆素衍生物,展示了卤代苯甸酸在创造具有潜在应用于材料科学和制药的复杂分子结构方面的多功能性(M. Shimizu et al., 2009)。

环境生物降解

关于卤代芳香化合物的生物降解研究,包括类似于2-溴-6-乙氧基苯甸酸的化合物,已经表明某些微生物菌株可以降解卤代苯甸酸。这对环境修复具有重要意义,其中这种微生物过程可以被利用来分解受污染环境中的有毒化合物。一项关于铜绿假单胞菌的研究概述了其降解2-溴苯甸酸的能力,暗示了用于卤代有机污染物生物修复的潜在环境应用(F. K. Higson & D. Focht, 1990)。

安全和危害

- Toxicity : Assessing toxicity is essential, especially if used in pharmaceutical research.

- Handling Precautions : Researchers should follow safety protocols when working with this compound.

未来方向

- Biological Studies : Investigate its potential as a drug candidate or probe for biological targets.

- Derivatives : Explore derivatives with modified functional groups for enhanced properties.

- Applications : Assess its applicability in drug development, materials science, or other fields.

属性

IUPAC Name |

2-bromo-6-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJFJVNWHCWVPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-ethoxybenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1525082.png)

![2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B1525084.png)

![[2-(Furan-2-yl)-1,3-oxazol-5-yl]methanol](/img/structure/B1525088.png)

![2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride](/img/structure/B1525101.png)